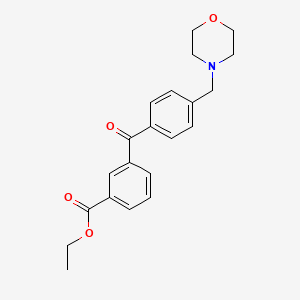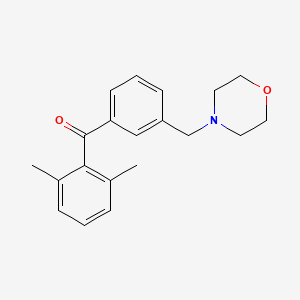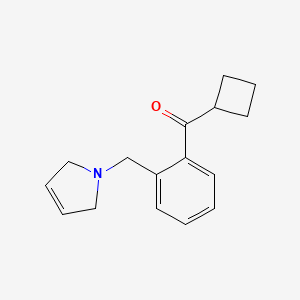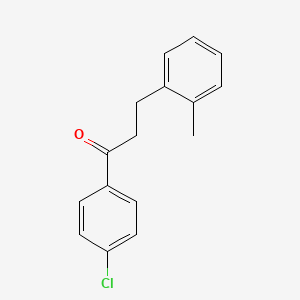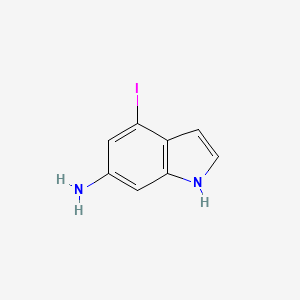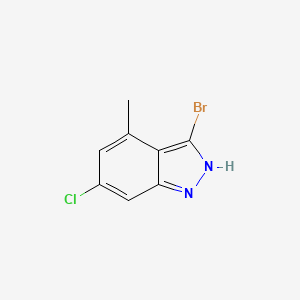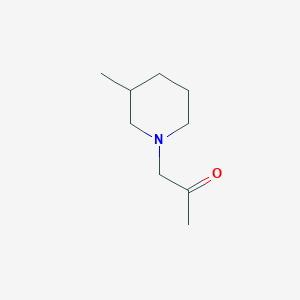
1-(3-甲基哌啶-1-基)丙酮
描述
科学研究应用
化学合成和结构分析
1-(3-甲基哌啶-1-基)丙酮参与了各种合成途径和结构分析。例如,通过FTIR、UV–Vis、NMR光谱和X射线衍射等技术对其衍生物进行了表征,有助于理解它们的分子结构和电子性质。这些研究对于开发具有潜在应用的新化合物至关重要,包括材料科学和药理学(Nycz et al., 2011)。
生物技术生产
该化合物在化学品如1,3-丙二醇的生物技术生产中发挥作用,1,3-丙二醇是合成聚合物中有价值的单体。对于通过基因工程微生物高效生物合成1,3-丙二醇的研究突显了该化合物在工业生物技术和可持续化学生产中的重要性(Yang et al., 2018)。
药物化学
在药物化学中,1-(3-甲基哌啶-1-基)丙酮的衍生物被探索其潜在的生物活性。对于类似N-[ω-(6-甲氧基萘-1-基)烷基]衍生物的研究已经调查了它们在σ受体上的结合亲和力和选择性,有助于开发用于神经学研究和潜在治疗应用的新配体(Berardi et al., 2005)。
材料科学
在材料科学中,该化合物的衍生物被研究其电化学行为和在开发新材料中的应用。例如,通过从1-(3-甲基哌啶-1-基)丙酮衍生的氮杂环硫配体的过渡金属配合物的研究提供了关于它们的电化学性质和在催化和材料开发中的潜在应用的见解(Görgülü等,2009)。
催化
该化合物及其衍生物已被探索作为有机合成中的催化剂,展示了它们在促进各种化学反应中的多功能性。对于在催化过程中使用1-(3-甲基哌啶-1-基)丙酮衍生物的研究,例如转移氢化反应,突显了它们在合成化学中作为有效催化剂的潜力(Zhang et al., 2009)。
属性
IUPAC Name |
1-(3-methylpiperidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8-4-3-5-10(6-8)7-9(2)11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGVNAXQRMSJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649176 | |
| Record name | 1-(3-Methylpiperidin-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856286-98-1 | |
| Record name | 1-(3-Methylpiperidin-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




